molecular formula C15H16ClNO B2489148 (3-Chlorophenyl)-(2-ethoxyphenyl)methanamine CAS No. 1225868-35-8

(3-Chlorophenyl)-(2-ethoxyphenyl)methanamine

Cat. No. B2489148
CAS RN: 1225868-35-8
M. Wt: 261.75
InChI Key: KIKLOFFKVHCUDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (3-Chlorophenyl)-(2-ethoxyphenyl)methanamine often involves regiospecific reactions, where the correct identification of regioisomers can be challenging. Spectroscopic techniques and single-crystal X-ray analysis are crucial for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009). Another example involves the synthesis of enantiomerically pure derivatives starting from related methanone compounds, highlighting the importance of specific steps like resolution and crystallization for obtaining optically pure enantiomers (Zhang et al., 2014).

Molecular Structure Analysis

Molecular structure elucidation often employs techniques such as FT-IR, UV-visible, NMR, HRMS, and single-crystal X-ray diffraction. These methods have been used to characterize compounds similar to this compound, confirming molecular geometries, vibrational frequencies, and other structural parameters (Sadgir et al., 2020).

Chemical Reactions and Properties

The chemical behavior of this compound-like compounds can be studied through reactions like the Newman-Kwart rearrangement, which is a method for transforming hydroxyl groups to thiophenol groups, providing pathways for further chemical modifications (Cantillana, Sundström, & Bergman, 2009).

Physical Properties Analysis

Physical properties such as solubility, crystallization behavior, and melting points are crucial for understanding the applications and handling of chemical compounds. For instance, the low solubility of certain imines in solvents like ethanol can favorably enhance reaction outcomes for synthesizing specific intermediates (Taber, Pfisterer, & Colberg, 2004).

Chemical Properties Analysis

The chemical properties of this compound and related compounds can be explored through spectroscopic studies and reactivity tests, including antimicrobial activities. These studies provide insights into the functional groups' behavior and the compounds' potential biological applications (Nandal et al., 2016).

Scientific Research Applications

Synthesis and Characterization

Research has focused on the development of efficient synthetic pathways for producing enantiomerically pure compounds starting from chlorophenyl and ethoxyphenyl precursors. Zhang et al. (2014) detailed a facile 7-step synthesis procedure for enantiomerically pure diarylethanes, highlighting the scalability and cost-effectiveness of their method (Zhang et al., 2014). Similarly, Dekić et al. (2020) explored the synthesis of a novel coumarin derivative, providing insights into its structural characteristics through detailed spectral analysis (Dekić et al., 2020).

Nonlinear Optical Properties

Research into the nonlinear optical properties of related compounds has shown promising results for applications in optical devices. Mostaghni et al. (2022) investigated 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, revealing its significant nonlinear optical properties suitable for such applications (Mostaghni et al., 2022).

Catalytic Applications

The use of chlorophenyl and ethoxyphenyl derivatives in catalysis has been documented, with Karabuğa et al. (2015) discussing the application of quinazoline-based ruthenium complexes in transfer hydrogenation reactions, achieving high conversions and TOF values (Karabuğa et al., 2015).

Anticonvulsant Activity

Pandey and Srivastava (2011) synthesized a series of novel schiff bases and screened them for anticonvulsant activity, identifying several compounds with significant efficacy (Pandey & Srivastava, 2011).

Anticancer Potential

Kamaraj et al. (2021) synthesized and characterized a compound with a similar scaffold, exploring its potential as a cancer inhibitor through molecular docking studies, demonstrating the versatility of chlorophenyl-ethoxyphenyl derivatives in medicinal chemistry (Kamaraj et al., 2021).

properties

IUPAC Name

(3-chlorophenyl)-(2-ethoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-2-18-14-9-4-3-8-13(14)15(17)11-6-5-7-12(16)10-11/h3-10,15H,2,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKLOFFKVHCUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(C2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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